molecular formula C12H15Cl2N3 B1436074 N-Methyl-N-pyridin-4-yl-benzene-1,4-diamine dihydrochloride CAS No. 1965309-54-9

N-Methyl-N-pyridin-4-yl-benzene-1,4-diamine dihydrochloride

Cat. No. B1436074
M. Wt: 272.17 g/mol
InChI Key: VHCBTRDEDRTDMR-UHFFFAOYSA-N
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Description

“N-Methyl-N-pyridin-4-yl-benzene-1,4-diamine dihydrochloride” is a chemical compound with the IUPAC name N1-methyl-N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride . It has a molecular weight of 272.18 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13N3.2ClH/c1-15(12-6-8-14-9-7-12)11-4-2-10(13)3-5-11;;/h2-9H,13H2,1H3;2*1H . This indicates that the compound consists of a benzene ring with two amine groups at the 1 and 4 positions, a methyl group, and a pyridin-4-yl group.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 272.18 . The exact physical and chemical properties such as melting point, boiling point, etc., are not provided in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound has been synthesized through various methods, including nucleophilic aromatic substitution reactions. For instance, Zinad et al. (2018) reported synthesizing a related compound, N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine, highlighting the functionalization of the pyridine via SNAr reactions (Zinad, D. et al., 2018).

  • Crystal Structure and Spectroscopic Properties : Kolev et al. (2009) focused on the crystal structure and spectroscopic properties of anyles of 4-benzoylpyridine, providing detailed insights into the structural and electronic characteristics of similar compounds (Kolev, T. et al., 2009).

Applications in Materials Science

  • Catalytic Activity : Research by Chen et al. (2019) into nickel complexes bearing pyridine-imine ligands, such as (6E,7E)-N1,N4-bis((pyridin-2-yl)methylene)benzene-1,4-diamine, highlighted their use in ethylene oligomerization. This study illustrates the potential of such compounds in catalyzing industrially relevant reactions, demonstrating their importance in materials science (Chen, L. et al., 2019).

  • Metal Complex Formation : The formation of metal complexes with compounds like N-(pyridin-2-ylmethylene)benzene-1,4-diamine was explored by Marjani et al. (2009), who studied the behavior of this ligand with zinc(II), cadmium(II), and mercury(II) chlorides. Their work provides valuable information on the complexation behavior and potential applications in coordination chemistry (Marjani, K. et al., 2009).

Bioevaluation

  • Antimicrobial Activity : Patoliya and Kharadi (2013) synthesized a series of compounds from a base structure similar to the one of interest and evaluated their antimicrobial activity. This study underscores the potential biomedical applications of such compounds, particularly in developing new antimicrobial agents (Patoliya, M. J. & Kharadi, G., 2013).

properties

IUPAC Name

4-N-methyl-4-N-pyridin-4-ylbenzene-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3.2ClH/c1-15(12-6-8-14-9-7-12)11-4-2-10(13)3-5-11;;/h2-9H,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCBTRDEDRTDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)N)C2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-pyridin-4-yl-benzene-1,4-diamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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